REACTION_CXSMILES
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C(N(CC)C(C)C)(C)C.[CH3:10][O:11][C:12]1[CH:19]=[C:18]([O:20][CH3:21])[CH:17]=[CH:16][C:13]=1[CH2:14][NH2:15].[Cl:22][C:23]1[CH:28]=[C:27](Cl)[N:26]=[CH:25][N:24]=1>C(O)CCC>[Cl:22][C:23]1[N:24]=[CH:25][N:26]=[C:27]([NH:15][CH2:14][C:13]2[CH:16]=[CH:17][C:18]([O:20][CH3:21])=[CH:19][C:12]=2[O:11][CH3:10])[CH:28]=1
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Name
|
|
Quantity
|
8.1 mL
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Type
|
reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
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Name
|
|
Quantity
|
2.52 mL
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Type
|
reactant
|
Smiles
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COC1=C(CN)C=CC(=C1)OC
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Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=NC(=C1)Cl
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Name
|
|
Quantity
|
80 mL
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Type
|
solvent
|
Smiles
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C(CCC)O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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WASH
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Details
|
washed with water (30 mL)
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with ethyl acetate (30 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic layers were dried over anhydrous MgSO4
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated in heptane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC=N1)NCC1=C(C=C(C=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |